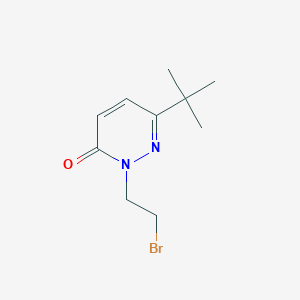
2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Overview
Description
The compound “2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyridazine ring, with the bromoethyl group attached at the 2-position and the tert-butyl group at the 6-position .Chemical Reactions Analysis
The bromoethyl group is a good leaving group, so it could undergo nucleophilic substitution reactions . The pyridazine ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bromoethyl groups are polar and could contribute to the compound’s solubility in polar solvents .Scientific Research Applications
1. Synthesis and Properties
- Synthesis Techniques : Various synthesis techniques and reaction pathways have been explored for related compounds. For example, Lange, Organ, and Roche (1992) discussed free-radical bromination as a method for producing bromomethyl products, highlighting the potential for direct substitution reactions in the synthesis of related compounds (Lange, Organ, & Roche, 1992).
- Properties and Reactions : Potikha, Turelik, and Kovtunenko (2009) investigated the properties of z-1,3-bis-(aryl)-4-bromo-2-buten-1-ones, which are closely related to the compound , to understand the influence of substituents on reaction courses with nucleophiles (Potikha, Turelik, & Kovtunenko, 2009).
2. Application in Synthesis of Other Compounds
- Chemical Transformations : Research by Xu et al. (2006) on the synthesis and crystal structure of a related compound, 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, demonstrates the potential for chemical transformations in synthesizing various heterocyclic compounds, which might be applicable to 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one (Xu et al., 2006).
3. Catalytic Properties
- Hydroamination Catalysis : Barroso et al. (2014) described the synthesis of zirconium complexes supported by N-heterocyclic carbene ligands, which involved reactions with 2-(bromomethyl)-4,6-di-tert-butylphenol. This indicates the potential use of similar brominated compounds in catalysis, particularly in hydroamination reactions (Barroso et al., 2014).
4. Photocatalysis and Water Oxidation
- Water Oxidation : A study by Zong and Thummel (2005) on the reaction of a bridging ligand with Ru complexes, leading to water oxidation, suggests the potential of structurally similar compounds in photocatalysis and water oxidation applications (Zong & Thummel, 2005).
5. Medicinal Chemistry
- Synthesis of Pharmacologically Relevant Compounds : Research by Imran (2020) on the synthesis of pyridazinone derivatives, which are templates for developing COX-2 inhibitors, shows the relevance of similar compounds in medicinal chemistry (Imran, 2020).
Safety and Hazards
properties
IUPAC Name |
2-(2-bromoethyl)-6-tert-butylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-10(2,3)8-4-5-9(14)13(12-8)7-6-11/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQBMYNYXWIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



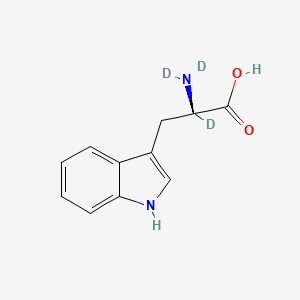

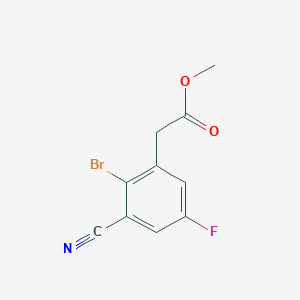
![trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484550.png)
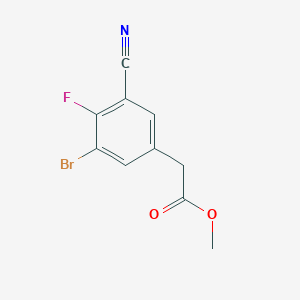
![Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1484553.png)
![N-(2-{1-[3-(Trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B1484554.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid amide](/img/structure/B1484555.png)
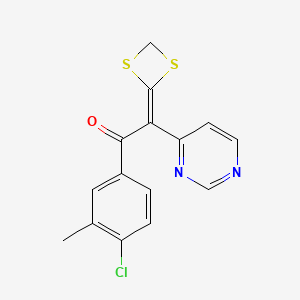
![Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1484560.png)
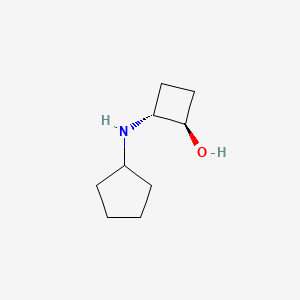
![2-Oxa-5-azabicyclo[4.1.1]octan-3-one](/img/structure/B1484562.png)

